N-{4-[benzyl(methyl)sulfamoyl]phenyl}-5-chloro-2-(propylsulfanyl)pyrimidine-4-carboxamide
Description
This compound features a pyrimidine core substituted with a 5-chloro group, a 2-propylsulfanyl moiety, and a carboxamide-linked phenyl ring bearing a benzyl(methyl)sulfamoyl group.
Properties
Molecular Formula |
C22H23ClN4O3S2 |
|---|---|
Molecular Weight |
491.0 g/mol |
IUPAC Name |
N-[4-[benzyl(methyl)sulfamoyl]phenyl]-5-chloro-2-propylsulfanylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C22H23ClN4O3S2/c1-3-13-31-22-24-14-19(23)20(26-22)21(28)25-17-9-11-18(12-10-17)32(29,30)27(2)15-16-7-5-4-6-8-16/h4-12,14H,3,13,15H2,1-2H3,(H,25,28) |
InChI Key |
DAMAAPTVGLJHNC-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC1=NC=C(C(=N1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N(C)CC3=CC=CC=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[benzyl(methyl)sulfamoyl]phenyl}-5-chloro-2-(propylsulfanyl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. One common route includes:
Formation of the Pyrimidine Core: Starting with a suitable pyrimidine precursor, the core structure is synthesized through cyclization reactions.
Substitution Reactions: Introduction of the chloro group and the propylsulfanyl group onto the pyrimidine ring via nucleophilic substitution reactions.
Sulfamoylation: The benzyl(methyl)sulfamoyl group is introduced through a sulfamoylation reaction, often using sulfonyl chlorides and amines under basic conditions.
Carboxamide Formation: The final step involves the formation of the carboxamide group through amidation reactions, typically using carboxylic acids or their derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-{4-[benzyl(methyl)sulfamoyl]phenyl}-5-chloro-2-(propylsulfanyl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The propylsulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The chloro group can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Nucleophiles like amines, thiols, under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-{4-[benzyl(methyl)sulfamoyl]phenyl}-5-chloro-2-(propylsulfanyl)pyrimidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific enzymes or receptors.
Biological Studies: Investigating its effects on cellular pathways and its potential as a therapeutic agent.
Materials Science: Exploring its properties for use in organic electronics or as a building block for advanced materials.
Mechanism of Action
The mechanism of action of N-{4-[benzyl(methyl)sulfamoyl]phenyl}-5-chloro-2-(propylsulfanyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways. For example, it could inhibit a key enzyme involved in a disease pathway, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Structural Analogues from Evidence
The following table summarizes key structural differences between the target compound and related derivatives:
Substituent Effects on Physicochemical Properties
- Sulfanyl vs. Sulfonyl Groups: The target compound’s 2-propylsulfanyl group is less polar than the sulfonyl analog in , leading to higher lipophilicity (logP).
- Aromatic Substituents : The benzyl(methyl)sulfamoyl group in the target compound offers hydrogen-bonding sites, contrasting with the pyridinyl group in , which may improve aqueous solubility via nitrogen lone pairs .
- Heterocyclic Modifications : The benzoxazine ring in introduces a fused oxygen-containing heterocycle, likely improving solubility but reducing membrane permeability compared to the target’s phenyl group .
Electronic and Steric Considerations
Molecular Weight and Drug-Likeness
The target compound’s molecular weight (~500–550 g/mol estimated) exceeds typical thresholds for optimal oral bioavailability (≤500 g/mol). In contrast, derivatives like (MW ~321.79 g/mol) align better with Lipinski’s rules, suggesting improved pharmacokinetics .
Biological Activity
Overview of Pyrimidine Derivatives
Pyrimidine derivatives are a significant class of compounds in medicinal chemistry, known for their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. The specific compound , featuring a sulfamoyl group and a chloro substituent, suggests potential interactions with biological targets that could lead to therapeutic effects.
Antimicrobial Activity
Many pyrimidine derivatives exhibit antimicrobial properties. For instance, compounds with benzyl and sulfamoyl groups have been shown to possess significant antibacterial activity against various strains of bacteria. Research indicates that modifications to the pyrimidine ring can enhance antibacterial efficacy.
Case Study:
A study on similar compounds demonstrated that derivatives with benzylthio groups showed substantial activity against multi-resistant strains of Escherichia coli and Staphylococcus aureus. The presence of a sulfamoyl group often contributes to increased solubility and bioavailability, which could enhance the compound's overall effectiveness.
Antitumor Activity
Pyrimidines are also explored for their antitumor properties. The structural characteristics of “N-{4-[benzyl(methyl)sulfamoyl]phenyl}-5-chloro-2-(propylsulfanyl)pyrimidine-4-carboxamide” may allow it to interact with DNA or inhibit enzymes involved in tumor growth.
Research Findings:
Studies have reported that certain pyrimidine derivatives can inhibit cell proliferation in cancer cell lines. The mechanism often involves the inhibition of key enzymes such as thymidylate synthase or dihydrofolate reductase, which are crucial for DNA synthesis.
Enzyme Inhibition
The compound's structure suggests potential inhibition of specific enzymes. For example, compounds similar to this one have been studied for their ability to inhibit carbonic anhydrase or other sulfonamide-sensitive enzymes.
Table 1: Summary of Biological Activities of Pyrimidine Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
